![molecular formula C17H21N3O3S2 B5579500 N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)
N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide and related compounds typically involves multi-step chemical processes. These processes may include the use of N-substituted imidazolylbenzamides or benzene-sulfonamides as starting materials. For instance, compounds exhibiting cardiac electrophysiological activity similar to class III agents have been synthesized from related precursors, indicating the potential for varied synthesis routes based on the desired biological activity (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide can be elucidated through techniques such as X-ray crystallography, NMR, and mass spectrometry. Studies on related compounds have provided insights into their molecular geometry, vibrational frequencies, and stability arising from hyperconjugative interactions and charge delocalization, which can be analyzed using natural bond orbital (NBO) analysis and Density Functional Theory (DFT) methods (Sarojini et al., 2012).
Chemical Reactions and Properties
N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide participates in various chemical reactions, reflecting its reactive functional groups. For example, the sulfonamide group is a key moiety for the synthesis and biological activity of many compounds, influencing their chemical behavior and interaction with biological targets (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in chemical and pharmaceutical research. While specific data for N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide is not detailed, related compounds' physical properties have been studied to optimize their synthesis and application (Vedejs & Kongkittingam, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental for understanding N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide's role in potential applications. Investigations into related compounds have provided insights into their inhibitory activity, selectivity profiles, and mechanism of action, which can be applied to study N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide (Meleddu et al., 2015).
properties
IUPAC Name |
N-cyclopentyl-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-19-15(11-24-12)10-18-25(22,23)16-8-4-5-13(9-16)17(21)20-14-6-2-3-7-14/h4-5,8-9,11,14,18H,2-3,6-7,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOTCNWRLITFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide |
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